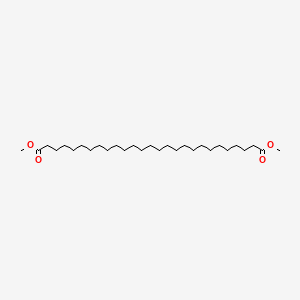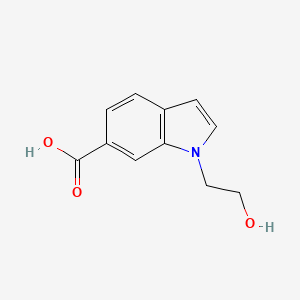
1-(2-hydroxyethyl)-1H-indole-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-hydroxyethyl)-1H-indole-6-carboxylic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals. This compound features a hydroxyethyl group attached to the nitrogen atom of the indole ring and a carboxylic acid group at the 6-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxyethyl)-1H-indole-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of indole with ethylene oxide in the presence of a base to introduce the hydroxyethyl group. The resulting product is then subjected to carboxylation at the 6-position using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-hydroxyethyl)-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 1-(2-carboxyethyl)-1H-indole-6-carboxylic acid.
Reduction: Formation of 1-(2-hydroxyethyl)-1H-indole-6-methanol.
Substitution: Formation of 1-(2-haloethyl)-1H-indole-6-carboxylic acid.
Scientific Research Applications
1-(2-hydroxyethyl)-1H-indole-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-hydroxyethyl)-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The carboxylic acid group can participate in acid-base interactions, influencing the compound’s reactivity and stability. These interactions can modulate various biological processes, such as enzyme activity and signal transduction pathways.
Comparison with Similar Compounds
1-(2-hydroxyethyl)-1H-indole-6-carboxylic acid can be compared with other similar compounds, such as:
2-hydroxyethyl methacrylate: Used in the production of hydrogels and dental materials.
2-hydroxyethyl acrylate: Used in the synthesis of polymers and coatings.
2-hydroxyethyl terephthalic acid: A precursor to poly(ethylene terephthalate) (PET) used in plastics.
The uniqueness of this compound lies in its indole core structure, which imparts distinct biological activities and chemical reactivity compared to other hydroxyethyl derivatives.
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)indole-6-carboxylic acid |
InChI |
InChI=1S/C11H11NO3/c13-6-5-12-4-3-8-1-2-9(11(14)15)7-10(8)12/h1-4,7,13H,5-6H2,(H,14,15) |
InChI Key |
SBOSWWYNNUAGGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CCO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


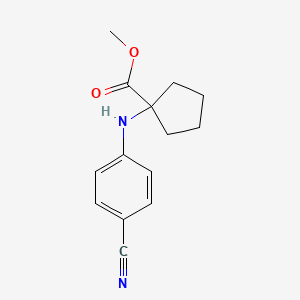
![2,7-Dioxaspiro[4.4]nonan-4-one](/img/structure/B12985006.png)
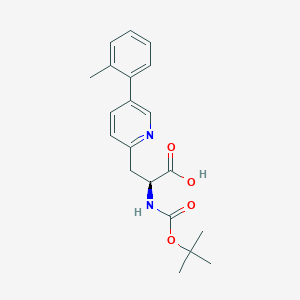
![9-Azadispiro[2.2.56.23]tridecane](/img/structure/B12985015.png)


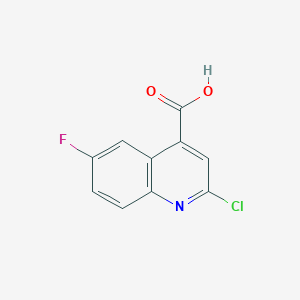
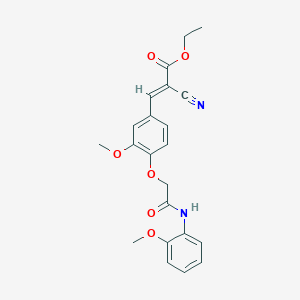
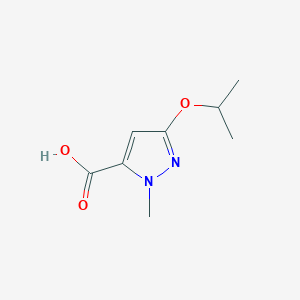

![tert-Butyl 7-iodo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate](/img/structure/B12985048.png)

![6-Fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B12985062.png)
